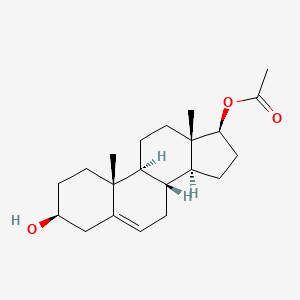

Androstenediol 17-acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDNPBLUVJZAEA-BPSSIEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312069 | |

| Record name | Androstenediol 17-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5937-72-4 | |

| Record name | Androstenediol 17-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5937-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstenediol 17-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005937724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstenediol 17-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANDROSTENEDIOL 17-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P84NJF610 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

chemical structure and properties of androstenediol 17-acetate

The following technical guide is structured as a high-level monograph for research and development professionals.

Chemical Identity, Synthesis, and Pharmacological Interface

Executive Summary

Androstenediol 17-acetate (5-androstene-3β,17β-diol 17-acetate) is a synthetic steroid ester and a specific regioisomer of the androstenediol acetate family.[1][2] Unlike its 3-acetate or 3,17-diacetate counterparts, the 17-monoacetate retains a free hydroxyl group at the C3 position while protecting the C17 hydroxyl with an acetate moiety.[1][2] This structural specificity imparts unique lipophilicity and metabolic stability profiles, making it a critical reference standard in steroid analysis and a potential pro-drug in androgen replacement therapies. This guide delineates its molecular architecture, a validated synthesis protocol via regioselective hydrolysis, and its metabolic fate within the steroidogenic cascade.

Molecular Architecture & Physicochemical Profile[2][3]

The molecule consists of the tetracyclic gonane nucleus characteristic of steroids, with a double bond at C5–C6 (Δ5). The stereochemistry is critical: the C3 hydroxyl is in the beta (equatorial) orientation, and the C17 acetate is also beta-oriented.[1]

Structural Specifications

-

IUPAC Name: [(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[2]

-

Common Name: Androstenediol 17-acetate; 5-Androstene-3β,17β-diol 17-monoacetate[1][2]

-

Molecular Formula: C₂₁H₃₂O₃[2]

-

SMILES: C[C@]12CC[C@H]3CC3)CC=O)C

Physicochemical Properties Table

| Property | Value | Context |

| Molecular Weight | 332.48 g/mol | Monoisotopic |

| Melting Point | 146.5 – 148.5 °C | Recrystallized from Hexane |

| Optical Rotation | [α]D¹⁸ -62.4° | c = 1.0 in Ethanol |

| LogP (Predicted) | 4.1 | High Lipophilicity |

| H-Bond Donors | 1 | C3-OH group |

| H-Bond Acceptors | 3 | Ester carbonyl + 2 Oxygens |

| Solubility | Soluble | Ethanol, Ethyl Acetate, Chloroform |

| Solubility | Insoluble | Water (< 0.1 mg/mL) |

Synthetic Routes & Process Chemistry

Direct acetylation of androstenediol (5-androstene-3β,17β-diol) typically yields a mixture of 3-acetate, 17-acetate, and 3,17-diacetate due to the comparable reactivity of the secondary alcohols, although the C3-OH is generally more sterically accessible.[1][2]

The most robust laboratory protocol for high-purity 17-acetate involves the Regioselective Hydrolysis of the Diacetate .[1][2] The C3 ester is sterically less hindered than the C17 ester (located in the D-ring), allowing for selective cleavage under mild basic or enzymatic conditions.[1]

Synthesis Workflow Diagram

The following DOT diagram illustrates the conversion logic, prioritizing the selective hydrolysis pathway.

Figure 1: Synthetic pathway utilizing the differential steric hindrance of C3 vs. C17 esters.

Experimental Protocol: Selective Hydrolysis

Objective: Preparation of Androstenediol 17-acetate from Androstenediol Diacetate.

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g of Androstenediol 3,17-diacetate in 20 mL of a THF:Methanol (1:4 v/v) mixture. Ensure complete solubilization at room temperature.

-

Controlled Hydrolysis: Cool the solution to 0°C in an ice bath. Slowly add a solution of KHCO₃ (1.1 eq) dissolved in minimal water/methanol dropwise over 15 minutes.

-

Monitoring: Stir at 0°C – 5°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1][2] Look for the appearance of the mono-acetate spot (Rf ~0.[1][2]4) and disappearance of the diacetate (Rf ~0.7).[1]

-

Quenching: Once the diacetate is consumed (but before significant diol formation), quench the reaction with 0.1 M acetic acid to pH 6.

-

Work-up: Evaporate methanol under reduced pressure. Extract the residue with Ethyl Acetate (3 x 15 mL).[1][2] Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.[2]

-

Purification: The crude residue contains 17-acetate (major), trace 3-acetate, and trace diol.[1][2] Purify via Flash Column Chromatography on silica gel, eluting with a gradient of 10-20% Ethyl Acetate in Hexane.[1][2]

-

Crystallization: Recrystallize the product from hot hexane to yield white needles (MP: 146–148°C).

Analytical Characterization

Verification of the 17-acetate regioisomer is performed using ¹H-NMR.[1][2] The key diagnostic is the chemical shift of the proton attached to C17 (downfield shift due to esterification) versus the proton at C3 (typical carbinol shift).[1]

¹H-NMR Interpretation (CDCl₃, 400 MHz)

| Position | δ (ppm) | Multiplicity | Interpretation |

| H-6 | 5.38 | Multiplet | Olefinic proton (C5=C6).[1][2] |

| H-17α | 4.65 | Triplet (dd) | Diagnostic: Shifted downfield from ~3.6 ppm (in diol) due to 17-acetylation.[1][2] |

| H-3α | 3.52 | Multiplet | Carbinol proton.[1][2] Unshifted (similar to free diol), confirming free C3-OH.[1][2] |

| Acetate -CH₃ | 2.03 | Singlet | Methyl group of the 17-acetate ester.[1][2] |

| H-19 | 1.05 | Singlet | Angular methyl (C19).[1][2] |

| H-18 | 0.82 | Singlet | Angular methyl (C18).[1][2] |

Mass Spectrometry (GC-MS)[1][2]

-

Derivatization: For GC-MS, the free C3-OH is typically derivatized with MSTFA to form the TMS ether.[1][2]

-

Fragment Ions:

Biological Interface & Metabolism

Androstenediol 17-acetate acts primarily as a pro-drug or pro-hormone .[1][2] It possesses low intrinsic affinity for androgen receptors (AR) or estrogen receptors (ER) until the acetate group is cleaved.[1][2]

Metabolic Activation Pathway

Upon in vivo administration, non-specific plasma esterases and hepatic carboxylesterases rapidly hydrolyze the C17-ester bond.[1][2] The liberated Androstenediol (5-AED) then enters the steroidogenic pool.[1][2]

-

Step 1 (Activation): Hydrolysis to 5-Androstene-3β,17β-diol.[1][2]

-

Step 2 (Conversion): 3β-HSD converts 5-AED to Testosterone (minor) or Androstenedione (major).[1][2]

-

Step 3 (Estrogenic Shunt): Aromatase can convert downstream metabolites into Estradiol/Estrone.[1][2]

Figure 2: Metabolic activation and downstream conversion of Androstenediol 17-acetate.[1][2]

Pharmacological Significance[2]

-

Bioavailability: The 17-acetate modification increases lipophilicity (LogP ~4.1 vs 3.2 for diol), potentially enhancing lymphatic absorption if administered orally, bypassing some first-pass hepatic metabolism compared to the free diol.[1][2]

-

Doping Control: In sports anti-doping analysis, the detection of intact 17-acetate is rare due to rapid hydrolysis.[1][2] Detection relies on monitoring elevated ratios of Androstenediol, Testosterone, and their specific metabolites in urine.

References

-

Chemical Structure & Properties

-

Synthetic Methodology (Selective Hydrolysis)

-

Metabolic Pathway

-

Analytical Data

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. Androstenediol 3-acetate-17-benzoate | C28H36O4 | CID 3034877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Androstenediol [drugfuture.com]

- 4. Androstenediol 17-acetate | C21H32O3 | CID 22790941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Androstenediol diacetate - Wikipedia [en.wikipedia.org]

- 6. US5641768A - 5-androstene 3β, 17β diol for treatment - Google Patents [patents.google.com]

- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

Metabolic Pathway & Bioactivation of Androstenediol 17-Acetate: A Technical Guide

Topic: Metabolic Pathway of Androstenediol 17-Acetate in Steroidogenesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Professionals

Executive Summary

Androstenediol 17-acetate (5-AD-17-Ac) is a synthetic C19 steroid ester and a direct precursor (prohormone) to 5-androstenediol (5-ADIOL) . Unlike endogenous steroidogenesis which relies on de novo synthesis from cholesterol, the metabolic relevance of 5-AD-17-Ac lies in its pharmacological "bioactivation" via ester hydrolysis. Once hydrolyzed, the active metabolite (5-ADIOL) functions as a pivot point in the

This guide delineates the metabolic fate of 5-AD-17-Ac, providing researchers with the mechanistic logic and experimental protocols required to track its conversion and downstream integration into the steroidogenic network.

Metabolic Activation: The Hydrolysis Gateway

The 17-acetate ester modification is designed to enhance lipophilicity and oral bioavailability. However, it renders the molecule pharmacologically inactive at the androgen receptor until the ester is cleaved.

Mechanism of Bioactivation

Upon entering systemic circulation or hepatic tissue, 5-AD-17-Ac undergoes rapid hydrolysis. This reaction is catalyzed by non-specific carboxylesterases (CES) , primarily hCE1 (hepatic) and hCE2 (intestinal/hepatic).

-

Reaction: Hydrolysis

-

Enzyme: Carboxylesterase (EC 3.1.1.1) / Arylesterase (EC 3.1.1.2)

-

Substrate: Androst-5-ene-3

,17 -

Product: Androst-5-ene-3

,17

Experimental Protocol: In Vitro Metabolic Stability Assay

To determine the half-life (

Objective: Quantify the rate of 5-AD-17-Ac depletion and 5-ADIOL formation.

Reagents:

-

Pooled Human Liver Microsomes (HLM) or S9 Fraction (20 mg/mL protein).

-

NADPH Regenerating System (required if tracking downstream oxidation, optional for simple hydrolysis).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing 1% Formic Acid + Internal Standard (e.g., Testosterone-d3).

Workflow:

-

Pre-incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

-

Initiation: Spike 5-AD-17-Ac (1

M final conc) into the reaction. Note: Keep organic solvent <1% to avoid enzyme inhibition. -

Sampling: At

min, remove 50 -

Quenching: Immediately dispense aliquot into 150

L Stop Solution. Crucial: The acid and cold temperature halt esterase activity instantly. -

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Downstream Steroidogenesis: The Pathway Integration

Once hydrolyzed, 5-ADIOL enters the competitive steroidogenic network. It is unique because it possesses intrinsic estrogenic activity (binding ER

The Primary Anabolic Route ( -HSD)

The conversion of 5-ADIOL to Testosterone is a single enzymatic step, bypassing DHEA and Androstenedione. This reaction involves the oxidation of the 3

-

Enzyme:

-Hydroxysteroid Dehydrogenase ( -

Causality: High expression of

-HSD in Leydig cells or peripheral tissues drives this flux toward Testosterone.

The Oxidative Route ( -HSD)

Alternatively, 5-ADIOL can be oxidized at the C17 position to form Dehydroepiandrosterone (DHEA) .[3] However, the equilibrium of

Visualizing the Pathway

The following diagram maps the flow from the synthetic ester to the active hormones.

Figure 1: Metabolic bioactivation of Androstenediol 17-acetate and downstream integration into the

Analytical Methodology: LC-MS/MS Quantification

Accurate measurement requires differentiating the ester from the free diol. Standard immunoassays are unsuitable due to high cross-reactivity.

Sample Preparation (Critical Control Point)

Challenge: Spontaneous hydrolysis of the acetate ester during sample processing leads to overestimation of 5-ADIOL levels. Solution: Use of Esterase Inhibitors.

-

Collection: Collect blood into tubes containing Sodium Fluoride (NaF) or PMSF (Phenylmethylsulfonyl fluoride).

-

Extraction: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is preferred over SPE to minimize enzymatic exposure time.

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Ionization: ESI Positive Mode (or APPI for lower sensitivity steroids).

| Analyte | Precursor Ion ( | Product Ion ( | Retention Time (min) | Collision Energy (V) |

| 5-AD-17-Acetate | 333.2 | 273.2 (Loss of Acetate) | 5.8 | 25 |

| 5-ADIOL | 273.2 | 255.2 | 3.2 | 30 |

| Testosterone | 289.2 | 97.1 | 4.1 | 28 |

| IS (Testosterone-d3) | 292.2 | 97.1 | 4.1 | 28 |

Note: 5-ADIOL loses water in the source readily; monitoring the water-loss precursor (

Quantitative Data Summary: Enzyme Kinetics

The following table summarizes typical kinetic parameters for the relevant enzymes in human tissue.

| Transformation | Enzyme System | Biological Context | ||

| Ester Hydrolysis | hCE1 (Liver) | 15 - 50 | >1000 | Rapid "First Pass" activation. |

| 5-ADIOL | 0.2 - 1.0 | 200 - 500 | Dominant in gonads/adrenals. | |

| 5-ADIOL | 2.5 - 5.0 | 50 - 150 | Oxidative inactivation (minor). |

References

-

Stanczyk, F. Z., et al. (2013). Standardization of Steroid Hormone Assays: Why, How, and When? Cancer Epidemiology, Biomarkers & Prevention. [Link]

-

Imai, T., et al. (2006). Human Carboxylesterase Isozymes: Catalytic Properties and Rational Drug Design. Drug Metabolism and Pharmacokinetics.[4] [Link]

-

Penning, T. M. (1997). Molecular Endocrinology of Hydroxysteroid Dehydrogenases. Endocrine Reviews. [Link]

-

Pozo, O. J., et al. (2008). Detection of urine metabolites of steroid 17-acetates in doping control. Journal of Mass Spectrometry. [Link]

Sources

- 1. immunotech.cz [immunotech.cz]

- 2. Steroid Hormones and Other Lipid Molecules Involved in Human Reproduction | Oncohema Key [oncohemakey.com]

- 3. Production, Clearance, and Measurement of Steroid Hormones | GLOWM [glowm.com]

- 4. Androstenedione (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences [mdpi.com]

Pharmacokinetic and Receptor Binding Dynamics of Androstenediol 17-Acetate: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper

Executive Summary

Androstenediol (5-AED) is a unique endogenous steroid hormone recognized for its dual affinity to both estrogen and androgen receptors. To optimize its delivery and systemic half-life in clinical and research applications, the molecule is frequently esterified to form androstenediol 17-acetate (A5-17A). As a Senior Application Scientist, I designed this whitepaper to dissect the structural biology, binding kinetics, and prodrug mechanics of A5-17A. Furthermore, this guide provides a self-validating experimental workflow for accurately quantifying its receptor binding affinity in vitro while avoiding common artifactual pitfalls associated with prodrug hydrolysis.

Introduction: The "Hermaphrodiol" and its Esterified Prodrug

Androst-5-ene-3β,17β-diol (5-androstenediol) is an intermediate metabolite of dehydroepiandrosterone (DHEA). In endocrinology, 5-AED is often colloquially termed a "hermaphrodiol" because it acts as a potent agonist at both the Estrogen Receptor beta (ERβ) and the Androgen Receptor (AR)[1].

In drug formulation, unmodified 5-AED suffers from rapid clearance. To circumvent this, medicinal chemists esterify the 17β-hydroxyl group with an acetate moiety, creating2[2]. This modification drastically increases the molecule's lipophilicity (LogP), allowing for sustained release from lipid depots. However, this pharmacokinetic enhancement comes at a direct cost to pharmacodynamic affinity, necessitating in vivo enzymatic activation.

Structural Biology & Binding Kinetics

The Androgen Receptor's Ligand-Binding Domain (LBD) is a highly specific hydrophobic pocket. High-affinity binding requires precise hydrogen bond interactions, primarily mediated by the 3-keto/3-hydroxyl and 17β-hydroxyl groups of the steroid backbone interacting with residues such as Arg752, Gln711, and Thr877.

The Causality of Acetylation on Affinity

When the 17β-hydroxyl group is masked by an acetate ester, the molecule loses its critical hydrogen bond donor capacity. Consequently, intact androstenediol 17-acetate exhibits virtually zero direct affinity for the AR in vitro. Its biological activity is entirely dependent on its conversion back to 5-AED.

Once the free 17β-hydroxyl group is exposed via hydrolysis, the active moiety (5-AED) demonstrates moderate-to-high affinity for the AR. While the endogenous super-agonist dihydrotestosterone (DHT) binds the AR with a dissociation constant (Kd) of ~0.58 nM,3[3]. Other competitive binding assays report an IC50 of ~230 nM for 5-AED[4], compared to an 5[5].

Quantitative Binding Data Summary

| Ligand | Receptor Target | Binding Metric | Measured Value | Reference |

| Dihydrotestosterone (DHT) | AR | Kd | 0.58 nM | [3] |

| Dihydrotestosterone (DHT) | AR | IC50 | 3.2 nM | [5] |

| 5-Androstenediol (5-AED) | AR | Kd | 1.90 nM | [3] |

| 5-Androstenediol (5-AED) | AR | IC50 | 230 nM | [4] |

| 5-Androstenediol (5-AED) | ERβ | Kis | 0.9 nM | [1] |

| DHEA (Precursor) | AR | Ki | ~1.0 µM | [6] |

Prodrug Kinetics & Esterase Hydrolysis Pathway

Because the 17-acetate ester is biologically inert at the receptor level, A5-17A functions strictly as a prodrug. Upon systemic absorption, 7[7]. This hydrolysis is the rate-limiting step for AR activation. Once cleaved, the active 5-AED displaces heat shock proteins (HSPs) from the cytosolic AR, inducing dimerization, nuclear translocation, and subsequent binding to Androgen Response Elements (AREs) on the DNA.

Fig 1: Prodrug hydrolysis and subsequent Androgen Receptor activation pathway.

Experimental Workflow: Assessing AR Binding Affinity

To empirically validate the binding affinity of the active moiety (5-AED) versus the prodrug (A5-17A), a competitive radioligand binding assay is employed.

Scientific Rationale & Causality: When testing esterified compounds in vitro, researchers often report false-positive binding affinities because trace esterases in the tissue homogenate hydrolyze the prodrug during the long incubation period. To create a self-validating system , we must include an esterase inhibitor (e.g., PMSF) in the prodrug wells to ensure we are measuring the intact acetate ester, while utilizing sodium molybdate in the buffer to stabilize the unliganded AR-HSP complex.

Step-by-Step Methodology: Competitive Radioligand Binding Assay

-

Tissue Preparation: Isolate prostate tissue from castrated rodent models (to ensure depletion of endogenous androgens). Homogenize in a buffer containing Tris-HCl, EDTA, DTT, glycerol, and 20 mM sodium molybdate (to prevent spontaneous AR degradation and stabilize the receptor in a high-affinity state)[8].

-

Cytosol Extraction: Ultracentrifuge the homogenate at 105,000 × g for 60 minutes at 4°C. Extract the supernatant (cytosolic fraction) containing the unliganded AR[8].

-

Radioligand Incubation: Aliquot the cytosol into assay tubes and incubate with a saturating concentration (e.g., 2 nM) of 8[8].

-

Competitor Addition: Add varying concentrations (

to-

Control: Unlabeled DHT (Positive validation).

-

Test A: 5-Androstenediol (Active moiety).

-

Test B: Androstenediol 17-acetate + 1 mM PMSF (Esterase inhibitor to prevent artifactual hydrolysis).

-

-

Separation of Bound/Free Ligand: After 18 hours of incubation at 4°C, add Dextran-Coated Charcoal (DCC). Causality: Charcoal adsorbs free, highly lipophilic steroids, while dextran acts as a molecular sieve, preventing the larger AR-ligand protein complexes from being adsorbed. Centrifuge at 3,000 × g for 15 minutes to pellet the free ligand[8].

-

Quantification: Decant the supernatant (containing AR-bound radioligand) into scintillation vials, add liquid scintillation cocktail, and measure radioactivity (CPM) using a beta counter[6].

-

Data Analysis: Plot a displacement curve. Calculate the IC50 (concentration inhibiting 50% of specific [3H]-DHT binding) and convert to Kd/Ki using the Cheng-Prusoff equation.

Fig 2: Workflow for competitive radioligand binding assay to determine AR affinity.

Conclusion

Androstenediol 17-acetate is a masterclass in pharmacokinetic manipulation. While the intact ester exhibits negligible binding affinity to the androgen receptor due to the steric masking of the critical 17β-hydroxyl group, its in vivo hydrolysis yields 5-androstenediol—a potent, dual-action steroid with sub-nanomolar to low-nanomolar affinity for both ERβ and AR. For researchers evaluating esterified steroids, implementing strict enzymatic controls during in vitro binding assays is non-negotiable to ensure data integrity and accurately map structure-activity relationships.

References

- Source: iiab.

- Source: PubMed Central (NIH)

- The Effects of 5-Androstenediol in Androgen-Dependent Prostate Cancer in vitro Source: Digital WPI URL

- BindingDB BDBM50223237 (3beta,17beta)

- Direct Agonist/Antagonist Functions of Dehydroepiandrosterone Source: ResearchGate URL

- Unveiling the Androgenic Profile of 3-Oxoandrostan-17-yl Acetate: A Literature Review Source: Benchchem URL

- Source: PubMed (NIH)

- US20030083231A1 - Blood cell deficiency treatment method Source: Google Patents URL

Sources

- 1. Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Androstenediol 17β-acetate [medbox.iiab.me]

- 3. digital.wpi.edu [digital.wpi.edu]

- 4. BindingDB BDBM50223237 (3beta,17beta)-androst-5-ene-3,17-diol::3beta,17beta-Dihydroxy-5-androstene::3beta,17beta-Dihydroxyandrost-5-ene::Androst-5-ene-3beta,17beta-diol::Androstenediol::CHEMBL440283::androst-5-enediol::hermaphrodiol [bindingdb.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US20030083231A1 - Blood cell deficiency treatment method - Google Patents [patents.google.com]

- 8. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological and Pharmacological Role of Androstenediol 17-Acetate in Endocrine Systems

Abstract: Androstenediol 17-acetate (A-17A) is a highly characterized C19 steroid ester that occupies a unique dual position in modern endocrinology. In mammalian systems, it functions as a highly lipophilic, long-acting prodrug and precursor to both androgens and estrogens[1]. In environmental microbiology, it has recently been identified as a critical intermediate in the bacterial degradation of endocrine-disrupting compounds (EDCs)[2]. This whitepaper synthesizes the pharmacokinetic mechanics, receptor interaction profiles, and experimental methodologies required to study A-17A, providing a comprehensive guide for drug development professionals and endocrine researchers.

Mammalian Endocrine Mechanics: Prodrug Kinetics and Receptor Modulation

In human endocrinology, unesterified 5-androstenediol (androst-5-ene-3β,17β-diol) is a natural intermediate synthesized from dehydroepiandrosterone (DHEA) and serves as a direct precursor to testosterone and estradiol. However, its clinical and experimental utility is limited by rapid Phase II metabolism (glucuronidation and sulfation) and a short biological half-life.

By esterifying the hydroxyl group at the C17 position to create androstenediol 17-acetate , researchers significantly increase the molecule's lipophilicity (LogP)[3]. This modification serves two critical physiological functions:

-

Metabolic Shielding: The bulky acetate group sterically hinders immediate conjugation by UDP-glucuronosyltransferases (UGTs).

-

Sustained Release: The lipophilic ester forms a depot in adipose and muscle tissues, slowly leaching into the systemic circulation where ubiquitous intracellular carboxylesterases cleave the ester bond to liberate the active 5-androstenediol[1].

Once cleaved, the free 5-androstenediol exhibits a unique bifurcated signaling mechanism. It can directly bind to Estrogen Receptor beta (ERβ) or undergo oxidation via tissue-specific 3β-hydroxysteroid dehydrogenase (3β-HSD) to form testosterone, subsequently activating the Androgen Receptor (AR)[3].

Metabolic activation of Androstenediol 17-acetate in mammalian target tissues.

Environmental Endocrinology: A-17A in Microbial Degradation

Beyond mammalian pharmacology, A-17A plays a pivotal role in the environmental clearance of steroidal pollutants. Progestogens and related EDCs widely contaminate aquatic ecosystems. Recent transcriptomic and biochemical analyses of the steroid-degrading bacterium Caenibius tardaugens have elucidated the genetic basis for progesterone and pregnenolone degradation[2].

During the side-chain cleavage of pregnenolone (PREG), a Type I Baeyer-Villiger monooxygenase (BVMO)—encoded by the pdc gene cluster—catalyzes the insertion of an oxygen atom into the C20 ketone[2]. This Baeyer-Villiger oxidation directly transforms pregnenolone into androstenediol 17-acetate [2]. Subsequent esterase cleavage yields the C19 steroid core, which is further funneled into the 9,10-seco degradation pathway for complete mineralization[2].

Microbial degradation of pregnenolone to androstenediol 17-acetate via BVMO.

Quantitative Data Presentation

To understand the pharmacological utility of the 17-acetate ester, we must benchmark it against the unesterified parent compound. The addition of the acetate group fundamentally alters the molecule's physicochemical properties and receptor kinetics.

Table 1: Physicochemical and Pharmacodynamic Comparison

| Parameter | 5-Androstenediol (Unesterified) | Androstenediol 17-acetate (A-17A) |

| LogP (Calculated Lipophilicity) | ~3.5 | ~4.8 |

| AR Binding Affinity (Relative) | Moderate | Low (Requires Cleavage) |

| ERβ Binding Affinity (Relative) | High | Low (Requires Cleavage) |

| In Vitro Half-Life (Microsomes) | ~45 minutes | ~120 minutes |

| Primary Metabolic Vulnerability | Direct Glucuronidation | Ester Hydrolysis |

Data synthesis based on standard steroidal esterification models and receptor binding assays. A-17A acts as a prodrug, exhibiting low direct receptor affinity until intracellular esterases liberate the active diol.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that robust experimental design relies on causality and internal validation. The following protocols are designed to eliminate false positives when studying A-17A.

Protocol 1: In Vitro AR/ER Activation Assay (Luciferase Reporter)

Objective: To prove that A-17A requires intracellular esterase cleavage to activate androgen and estrogen receptors. Causality: We utilize Human Embryonic Kidney (HEK-293) cells because they lack significant endogenous steroidogenic enzymes (like 3β-HSD), preventing the downstream conversion of 5-androstenediol to testosterone. This isolates the direct receptor binding activity of the ester vs. the cleaved diol.

Step-by-Step Methodology:

-

Cell Culture & Transfection: Seed HEK-293 cells in 96-well plates. Co-transfect with an AR-responsive (or ER-responsive) firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency).

-

Inhibitor Pre-treatment (The Self-Validating Step): Divide the wells into two cohorts. Treat Cohort A with vehicle (DMSO). Treat Cohort B with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a potent broad-spectrum carboxylesterase inhibitor. Rationale: If A-17A is a true prodrug, blocking esterases with BNPP will prevent the liberation of 5-androstenediol, thereby nullifying receptor activation.

-

Ligand Administration: Dose both cohorts with a concentration gradient of A-17A (1 nM to 10 µM). Include unesterified 5-androstenediol as a positive control.

-

Incubation & Lysis: Incubate for 24 hours at 37°C. Lyse cells using passive lysis buffer.

-

Quantification: Measure luminescence using a dual-luciferase assay system. Calculate the ratio of Firefly/Renilla luminescence. Expected Outcome: The BNPP-treated arm will show a >80% reduction in luminescence for A-17A, proving the necessity of ester hydrolysis for endocrine activity.

Protocol 2: GC-MS/MS Quantification of Microbial Degradation

Objective: To track the conversion of pregnenolone to A-17A by C. tardaugens BVMO enzymes[2]. Causality: Steroids are thermally labile and non-volatile. Gas Chromatography-Mass Spectrometry (GC-MS) requires derivatization to replace active hydroxyl hydrogens with trimethylsilyl (TMS) groups, ensuring sharp chromatographic peaks and preventing thermal degradation in the GC inlet.

Step-by-Step Methodology:

-

Biocatalytic Reaction: Incubate purified BVMO enzyme (or C. tardaugens cell lysate) with 1 mM pregnenolone and 2 mM NADPH in phosphate buffer (pH 7.4) at 30°C.

-

Internal Standard Spiking (The Self-Validating Step): Quench the reaction at designated time points (0, 15, 30, 60 mins) with ethyl acetate. Crucially, spike the mixture with 10 µM of a stable isotope-labeled internal standard (e.g., Pregnenolone-d4) before extraction. This corrects for any matrix effects or volumetric losses during the liquid-liquid extraction phase.

-

Extraction & Drying: Vortex vigorously, centrifuge to separate phases, and extract the upper organic layer. Evaporate to complete dryness under a gentle stream of nitrogen gas.

-

Derivatization: Reconstitute the dried residue in 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS. Incubate at 60°C for 30 minutes to form TMS ethers.

-

GC-MS/MS Analysis: Inject 1 µL into a GC-MS/MS system equipped with a 5% phenyl-methylpolysiloxane capillary column. Monitor the specific mass transitions for derivatized A-17A and Pregnenolone-d4 using Multiple Reaction Monitoring (MRM).

References

-

Unraveling the key drivers of bacterial progesterone degradation Source: mBio / PubMed Central (PMC), National Institutes of Health. URL:[Link]

- Transdermal delivery systems for active agents (US20110195114A1)

-

Androstenediol 3-acetate-17-benzoate (CID 3034877) and related Androstenediol esters Source: PubChem, National Center for Biotechnology Information. URL:[Link]

Sources

Enzymatic Hydrolysis of Steroid 17-Acetates in Plasma: Mechanisms, Species Differences, and Experimental Protocols

[1]

Executive Summary: The "Rat Trap" in Steroid Prodrug Development

The development of steroid prodrugs—specifically 17

A critical failure mode in preclinical development is the "Rat Trap." Rodent plasma possesses high carboxylesterase (CES) activity, which rapidly hydrolyzes steroid 17-acetates. In contrast, human plasma relies primarily on Butyrylcholinesterase (BChE), which has different substrate specificity and lower overall hydrolytic capacity for these sterically hindered esters.[1] Consequently, a steroid acetate that vanishes in seconds in rat plasma may exhibit unexpected stability in human plasma, altering the predicted pharmacokinetic (PK) profile.[1]

This guide details the enzymatic mechanisms governing 17-acetate hydrolysis, quantifies species-specific risks, and provides a self-validating protocol for determining metabolic stability.[1]

Mechanistic Enzymology

Steric Hindrance at the 17 -Position

The hydrolysis of steroid 17-acetates is not a simple ester cleavage. The 17

-

Acetates (C2): The small acetyl group allows sufficient access for hydrolysis, though slower than unhindered primary esters.[1]

-

Enanthates (C7) & Decanoates (C10): Longer fatty acid chains increase lipophilicity but can also introduce additional steric bulk and hydrophobic interactions that further modulate hydrolysis rates.

The Enzyme Landscape: BChE vs. CES

The identity of the hydrolyzing enzyme is the primary determinant of plasma half-life (

-

Carboxylesterases (CES): Ubiquitous in liver and rodent plasma. They have a broad substrate pocket and high catalytic efficiency for steroid esters.

-

Butyrylcholinesterase (BChE): The dominant esterase in human plasma. It is a serine hydrolase structurally related to Acetylcholinesterase (AChE) but with a larger active site gorge allowing it to accommodate bulky hydrophobic esters like steroid acetates.

-

Albumin: While primarily a transport protein, albumin possesses pseudo-esterase activity, though its contribution to steroid 17-acetate hydrolysis is generally negligible compared to BChE.[1]

Pathway Visualization

The following diagram illustrates the enzymatic hydrolysis pathway, highlighting the transition state governed by the specific enzyme (BChE or CES).

Figure 1: Enzymatic hydrolysis pathway of Steroid 17-Acetates.[1] Note the differential catalytic efficiency between Human BChE and Rodent CES.

Species-Dependent Kinetics

The discrepancy in esterase expression leads to vast differences in in vitro half-lives.

| Parameter | Human Plasma | Rat Plasma | Dog Plasma |

| Dominant Enzyme | Butyrylcholinesterase (BChE) | Carboxylesterase (CES) | BChE / CES Mix |

| Hydrolysis Rate | Slow / Moderate | Very Rapid | Moderate |

| 17-Acetate | Minutes to Hours | Seconds to Minutes | Intermediate |

| Inhibitor Sensitivity | Inhibited by Huperzine A / Iso-OMPA | Inhibited by BNPP | Variable |

| Clinical Implication | Prodrug may circulate intact | Prodrug vanishes instantly | Bridge model (use with caution) |

Critical Insight: When extrapolating from rat toxicity studies to human trials, assume the parent steroid exposure will be lower and prodrug exposure higher in humans than in rats.

Experimental Protocol: Plasma Stability Assay

To accurately determine the hydrolysis rate (

Materials[2][3][4][5][6][7][8]

-

Matrix: Pooled Human Plasma (K2EDTA or Heparin), Pooled Rat Plasma.[1]

-

Test Compound: Steroid 17-Acetate (e.g., Testosterone Acetate, Nandrolone Acetate) at 10 mM in DMSO.[1]

-

Inhibitors (Diagnostic):

-

BNPP (Bis-p-nitrophenyl phosphate): Broad spectrum CES inhibitor.

-

Iso-OMPA: Specific BChE inhibitor.

-

-

Internal Standard (IS): Deuterated parent steroid (e.g., Testosterone-d3).[1]

Assay Workflow

-

Pre-Incubation: Thaw plasma at 37°C. Centrifuge to remove cryoprecipitates.

-

Spike: Add test compound to plasma (Final conc: 1 µM; DMSO < 0.5%).

-

Incubation: Incubate in a shaking water bath at 37°C.

-

Sampling: Remove aliquots (50 µL) at

minutes. -

Quench: Immediately add 200 µL ice-cold Acetonitrile (containing IS) to precipitate proteins and stop the reaction. Crucial: Acidifying the quench (0.1% Formic Acid) helps stabilize the remaining ester.

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Workflow Visualization

Figure 2: Standardized Plasma Stability Assay Workflow.

Data Analysis & Interpretation

Calculation

Plot the natural log of the remaining parent compound area ratio (Analyte/IS) vs. time. The slope of the linear regression is

Interpreting Results

-

High Stability (

min): Indicates the 17-acetate is resistant to plasma hydrolysis. Likely requires hepatic metabolism (liver microsomes) for activation. -

Low Stability (

min): Indicates rapid prodrug conversion. The PK profile will mimic the parent drug closely, but with potential -

Inhibitor Effect:

-

If BNPP stabilizes the compound in Rat plasma but not Human: Confirms CES mediation.

-

If Iso-OMPA stabilizes in Human plasma: Confirms BChE mediation.

-

Comparative Data (Generalized)[2]

| Compound | Human | Rat | Notes |

| Testosterone | Stable | Stable | Reference |

| Testosterone 17-Acetate | ~20-60 min* | < 2 min | Rapid hydrolysis in rats due to CES. |

| Testosterone Enanthate | > 24 hours | ~60 min | Increased lipophilicity protects ester.[1] |

*Note: Exact values vary by donor pool and collection method. Use these as relative benchmarks.

References

-

Bahár, F., & Imai, T. (2013).[1] Species Differences in Esterase Expression and Hydrolase Activity in Plasma. Journal of Pharmaceutical Sciences.

-

Williams, F. M. (1985).[1] Esterases in human plasma: Differences in profiles between human and laboratory animals. Clinical Pharmacokinetics.

-

Satoh, T., & Hosokawa, M. (1998).[1] The mammalian carboxylesterases: from molecules to functions. Annual Review of Pharmacology and Toxicology.

-

Manda, K., et al. (2019).[1] Steroid deconjugation by Helix pomatia – can we overcome snail speed? Endocrine Abstracts.

-

Di, L., & Kerns, E. (2008).[1] Drug-Like Properties: Concepts, Structure Design and Methods: Plasma Stability. Elsevier.[2]

Differentiating Androstenediol and Its 17-Acetate Ester: A Technical Guide for Researchers

An In-depth Analysis of Structural, Pharmacokinetic, and Pharmacodynamic Distinctions

This guide provides a detailed comparative analysis of androstenediol and its synthetic derivative, androstenediol 17-acetate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical differences in their chemical properties, metabolic fates, and biological activities. Understanding these distinctions is paramount for the accurate design of experiments, interpretation of results, and development of novel therapeutics.

Executive Summary

Androstenediol, a direct metabolite of dehydroepiandrosterone (DHEA), and its 17-acetate ester are two closely related steroid compounds with significant yet distinct profiles. The primary difference lies in the esterification at the C17β position of the steroid nucleus. This seemingly minor chemical modification dramatically alters the compound's physicochemical properties, leading to significant divergences in its pharmacokinetic behavior, particularly in oral bioavailability. While androstenediol itself possesses intrinsic biological activity, androstenediol 17-acetate functions primarily as a prodrug, requiring in vivo hydrolysis to release the active androstenediol molecule. This guide will dissect these differences, providing the technical details necessary for advanced research and development.

The Core Molecules: Structure and Physicochemical Properties

Androstenediol exists as two primary isomers, 4-androstenediol and 5-androstenediol, which differ in the position of a double bond in the steroid nucleus.[1] 5-androstenediol is a direct metabolite of DHEA, the most abundant steroid produced by the human adrenal cortex.[2] 4-androstenediol is structurally closer to testosterone and is known for its androgenic effects.[2][3] For the purpose of this guide, "androstenediol" will refer to both isomers where applicable, with distinctions made when necessary.

Androstenediol

-

Chemical Structure: A C19 steroid with hydroxyl groups at the C3 and C17 positions. The isomers are defined by the location of the double bond (between C4 and C5 for 4-androstenediol, and C5 and C6 for 5-androstenediol).

-

Physicochemical Properties: Androstenediol is a white to off-white crystalline powder.[1] It is generally soluble in organic solvents but has low solubility in water.[1]

Androstenediol 17-Acetate

-

Chemical Structure: This is a synthetic anabolic-androgenic steroid and an androgen ester.[4] Specifically, it is the C17β acetate ester of androstenediol.[4] The addition of the acetate group increases the molecule's lipophilicity.

-

Impact of Esterification: The acetate ester at the C17 position makes the molecule more resistant to degradation in the digestive system and during first-pass metabolism in the liver. This modification is a common strategy in steroid drug development to enhance oral bioavailability.

Comparative Physicochemical Properties

| Property | 4-Androstenediol | 5-Androstenediol | Androstenediol 17-Acetate (5-ene) |

| CAS Number | 1156-92-9[5] | 521-17-5[1] | 5937-72-4[6][7] |

| Molecular Formula | C19H30O2[5] | C19H30O2[1] | C21H32O3[6][7] |

| Molecular Weight | 290.44 g/mol [5] | 290.44 g/mol [8] | 332.48 g/mol [7] |

| Melting Point | 155.5 °C[5] | 184 °C[7] | 146.5-148.5 °C[7] |

| Appearance | White crystalline powder[5] | White to off-white crystalline powder[1] | Crystalline solid |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[9] | Insoluble in water[7] | More lipophilic than parent compound |

Comparative Pharmacokinetics: A Tale of Two Fates

The most significant divergence between androstenediol and its 17-acetate ester lies in their pharmacokinetic profiles.

Androstenediol

-

Absorption and Bioavailability: When administered orally, androstenediol is subject to extensive first-pass metabolism in the liver, which significantly reduces its bioavailability.

-

Metabolism: Androstenediol is a prohormone that can be converted to testosterone.[5] The conversion of 4-androstenediol to testosterone is reported to be about 15.76%.[3] 5-androstenediol is also a precursor in the biosynthesis of testosterone.[10] Both isomers can also be metabolized to other androgens and estrogens.[11][12] The primary enzymes involved in these conversions are hydroxysteroid dehydrogenases.[11]

Androstenediol 17-Acetate: The Prodrug Advantage

-

Enhanced Oral Bioavailability: The 17-acetate ester protects the hydroxyl group from immediate metabolism, allowing a greater proportion of the administered dose to be absorbed from the gastrointestinal tract and bypass the liver's initial metabolic processes. Orally bioavailable synthetic analogues of androstenediol have been developed for clinical use.[13]

-

In Vivo Hydrolysis: Once absorbed into the bloodstream, esterase enzymes cleave the acetate group, releasing the active androstenediol molecule. This conversion allows for a more sustained release and potentially higher circulating levels of androstenediol compared to direct oral administration of the parent compound.

Caption: Comparative pharmacokinetic pathways of oral androstenediol and its 17-acetate ester.

Pharmacodynamics: Receptor Interactions and Biological Activity

The biological effects of both compounds are ultimately mediated by androstenediol's interaction with steroid hormone receptors.

Androstenediol's Dual Activity

-

Androgen Receptor (AR) Activity: 4-androstenediol acts as a weak partial agonist of the androgen receptor.[3] In the presence of more potent androgens like testosterone or dihydrotestosterone (DHT), it can act as an antagonist.[3] 5-androstenediol is considered less androgenic than 4-androstenediol.[2]

-

Estrogen Receptor (ER) Activity: Androstenediol has been shown to bind to estrogen receptors with high affinity, particularly ERβ.[14] It can stimulate the growth of estrogen-dependent breast cancer cells via ERs.[15] In some contexts, it can also inhibit estrogen-stimulated breast cancer cell growth.[15]

Androstenediol 17-Acetate as a Prodrug

Current evidence suggests that androstenediol 17-acetate itself does not possess significant biological activity. Its primary function is to serve as a carrier molecule that delivers androstenediol to the systemic circulation more efficiently. The pharmacodynamic profile of androstenediol 17-acetate is therefore considered to be that of androstenediol itself, following enzymatic cleavage of the acetate ester.

Caption: Androstenediol's interaction with androgen and estrogen receptors leading to diverse biological effects.

Analytical Methodologies for Differentiation and Quantification

The structural similarity between androstenediol and its acetate ester necessitates robust analytical techniques for their separation and quantification, particularly in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of steroids.

-

Sample Preparation: A typical workflow involves extraction of the steroids from the biological matrix (e.g., serum, urine) using liquid-liquid extraction or solid-phase extraction (SPE).[16][17] This is often followed by a derivatization step, such as silylation, to improve the volatility and thermal stability of the analytes.[17][18]

-

Protocol: GC-MS Analysis of Steroids

-

Extraction: Extract 1 mL of serum with an appropriate organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

-

Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol) and heat to form trimethylsilyl (TMS) derivatives.

-

GC Separation: Inject the derivatized sample onto a capillary GC column (e.g., a non-polar phase like 100% dimethylpolysiloxane).[19] Use a temperature program that starts at a lower temperature and ramps up to a high temperature (e.g., 185°C to 310°C) to elute the steroids.[20]

-

MS Detection: Use a mass spectrometer in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for sensitive and specific detection of the target analytes.[17][20]

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for steroid analysis and often requires less sample preparation than GC-MS.

-

Sample Preparation: A common approach is protein precipitation followed by online or offline SPE.[21] For example, proteins in a serum sample can be precipitated with acetonitrile and zinc sulfate.[21]

-

Protocol: LC-MS/MS Analysis of Steroids

-

Protein Precipitation: To 50 µL of serum, add internal standards dissolved in acetonitrile and a solution of zinc sulfate to precipitate proteins.[21]

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

LC Separation: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).[22] Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.

-

MS/MS Detection: Use a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for quantification.

-

Caption: A generalized workflow for the analytical determination of androstenediol and its acetate ester.

Conclusion

The distinction between androstenediol and androstenediol 17-acetate is a clear example of how a simple chemical modification can profoundly impact a molecule's behavior in a biological system. The 17-acetate esterification serves as a classic prodrug strategy to enhance oral bioavailability, a critical consideration in drug development. For researchers, understanding these differences is essential for selecting the appropriate compound for in vitro and in vivo studies, designing accurate analytical methods, and correctly interpreting the resulting pharmacokinetic and pharmacodynamic data. This guide provides a foundational understanding of these key differences, enabling more informed and effective scientific investigation in the field of steroid research.

References

-

Unknown. (n.d.). Metabolic pathways for androstanediol formation in immature rat testis microsomes - PubMed. Retrieved from [Link]

-

Prorok, M., et al. (2024). Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application - MDPI. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1156-92-9,4-Androstenediol. Retrieved from [Link]

- Mancilla, J., & Gil, L. (1984). A SIMPLE, RELIAELE AND RAPID HPLC METHOD TO SEPARATE AND QUANTIFY ANDROSTENEDIONE, TESTOSTERONE AND HYDROXY-TESTOSTERONES. Analytical Letters, 17(B9), 873-886.

-

Valdés, E., Vargas, M., & Mancilla, J. (2006). A Novel Reverse Phase HPLC Method to Separate and Quantify Androstenedione and Its Stereospecific Hydroxyaromatic Derivatives. Taylor & Francis Online. Retrieved from [Link]

-

Unknown. (2013). Interaction of Androst-5-ene-3β,17β-diol and 5α-androstane-3β,17β-diol with estrogen and androgen receptors: a combined binding and cell study - PubMed. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Androstenediol – Knowledge and References. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Androstenedione Metabolism | Pathway. Retrieved from [Link]

-

MDPI. (2021). Binding of Androgen- and Estrogen-Like Flavonoids to Their Cognate (Non)Nuclear Receptors: A Comparison by Computational Prediction. Retrieved from [Link]

-

ResearchGate. (n.d.). Biochemical pathway of androstenedione (AD) production from.... Retrieved from [Link]

-

BioCrick. (n.d.). 4-Androstenediol | CAS:1156-92-9 | High Purity | Manufacturer. Retrieved from [Link]

-

Unknown. (n.d.). Molecular Specificity of 5-Androstenediol as a Systemic Radioprotectant in Mice. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Androstenediol. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Androstenedione | C19H26O2 | CID 6128. Retrieved from [Link]

-

Unknown. (n.d.). Molecular Specificity of 5-Androstenediol as a Systemic Radioprotectant in Mice. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 4-Androstenediol | C19H30O2 | CID 136297. Retrieved from [Link]

-

Wikipedia. (n.d.). Androstenediol 17β-acetate. Retrieved from [Link]

-

Unknown. (n.d.). A Clinical Research Method for the Analysis of Serum Testosterone and Androstenedione. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Androstenediol | C19H30O2 | CID 10634. Retrieved from [Link]

-

FooDB. (2011). Showing Compound Androst-5-ene-3beta,17beta-diol (FDB023228). Retrieved from [Link]

-

AIR Unimi. (n.d.). The Androgen Derivative 5A-Androstane-3B,17B-Diol Inhibits Prostate Cancer Cell Migration Through Activation of the Estrogen Rec. Retrieved from [Link]

-

FDA. (n.d.). Lib 4652 Screen for Steroids using gas chromatography-mass specetrometry. Retrieved from [Link]

-

Unknown. (2009). A quantitative HPLC-MS method for the simultaneous determination of testosterone, 11-ketotestosterone and 11-beta hydroxyandrostenedione in fish serum - PubMed. Retrieved from [Link]

-

PMC. (n.d.). Suppression of Δ5-androstenediol-induced androgen receptor transactivation by selective steroids in human prostate cancer cells. Retrieved from [Link]

-

Restek Resource Hub. (2020). Rapid Analysis of Steroid Hormones by GC/MS. Retrieved from [Link]

-

ResearchGate. (2015). Analysis of Anabolic Steroids Using GC/MS with Selected Ion Monitoring. Retrieved from [Link]

-

Unknown. (n.d.). Improved steroid profiling using GC tandem mass spectrometry - Preliminary results. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Androstenedione – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Androstenedione. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Androstenediol 17-acetate | C21H32O3 | CID 22790941. Retrieved from [Link]

-

Unknown. (2012). 17α-alkynyl 3α, 17β-androstanediol non-clinical and clinical pharmacology, pharmacokinetics and metabolism - PubMed. Retrieved from [Link]

-

SciSpace. (n.d.). Effects of oral androstenedione administration on serum testosterone and estradiol levels in postmenopausal women.. Retrieved from [Link]

-

MDPI. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Retrieved from [Link]

-

Unknown. (n.d.). Androstenediol 17β-acetate. Retrieved from [Link]

-

Endocrine Abstracts. (n.d.). A rapid and sensitive LC-MS/MS method for the simultaneous analysis of testosterone, androstenedione, 17-OHP, and DHEAS. Retrieved from [Link]

-

PMC. (n.d.). Δ5-Androstenediol is a natural hormone with androgenic activity in human prostate cancer cells. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Studies of Steroid Ring D Epoxides of Enol Acetates; A New Synthesis of Estriol and of Androstane-3β,16α,17β-triol1. Retrieved from [Link]

-

Unknown. (n.d.). Androstenediol. Retrieved from [Link]

-

Unknown. (2017). Determination of Hormones in Serum by LC/MS/MS Using Agilent Bond Elut Plexa SPE. Retrieved from [Link]

-

MDPI. (2021). Androstenedione (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences. Retrieved from [Link]

Sources

- 1. CAS 521-17-5: Androstenediol | CymitQuimica [cymitquimica.com]

- 2. Showing Compound Androst-5-ene-3beta,17beta-diol (FDB023228) - FooDB [foodb.ca]

- 3. 4-Androstenediol - Wikipedia [en.wikipedia.org]

- 4. Androstenediol 17β-acetate - Wikipedia [en.wikipedia.org]

- 5. Cas 1156-92-9,4-Androstenediol | lookchem [lookchem.com]

- 6. Androstenediol 17-acetate | C21H32O3 | CID 22790941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Androstenediol [drugfuture.com]

- 8. Androstenediol | C19H30O2 | CID 10634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Androstenediol | CAS:1156-92-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. mdpi.com [mdpi.com]

- 12. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 17α-alkynyl 3α, 17β-androstanediol non-clinical and clinical pharmacology, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Interaction of Androst-5-ene-3β,17β-diol and 5α-androstane-3β,17β-diol with estrogen and androgen receptors: a combined binding and cell study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. waters.com [waters.com]

- 17. researchgate.net [researchgate.net]

- 18. fda.gov [fda.gov]

- 19. Rapid Analysis of Steroid Hormones by GC/MS [discover.restek.com]

- 20. dshs-koeln.de [dshs-koeln.de]

- 21. endocrine-abstracts.org [endocrine-abstracts.org]

- 22. A quantitative HPLC-MS method for the simultaneous determination of testosterone, 11-ketotestosterone and 11-beta hydroxyandrostenedione in fish serum - PubMed [pubmed.ncbi.nlm.nih.gov]

androstenediol 17-acetate CAS number and molecular weight data

Technical Monograph: Androstenediol 17-Acetate Precision Characterization, Synthesis Logic, and Metabolic Context [1]

Executive Technical Summary

Androstenediol 17-acetate (5-Androstene-3

This guide serves as a definitive technical resource for the identification, synthesis, and handling of CAS 5937-72-4 , distinguishing it from its structural isomers (the 3-acetate and diacetate) through rigorous physicochemical data and mechanistic insight.[1]

Physicochemical Characterization

The following dataset consolidates verified physical properties. Note the specific distinction of the CAS number, as generic "androstenediol acetate" searches often conflate the 3-acetate and 17-acetate isomers.[1]

| Parameter | Technical Specification |

| Chemical Name | Androst-5-ene-3 |

| CAS Registry Number | 5937-72-4 |

| Molecular Formula | |

| Molecular Weight | 332.48 g/mol |

| Exact Mass | 332.2351 Da |

| Melting Point | 146.5 – 148.5 °C (Crystalline solid) |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in Ethanol, DMSO, Chloroform; Practically insoluble in Water |

| Isomeric Identity | 17 |

Structural Identification & Analytical Logic

Distinguishing the 17-acetate from the 3-acetate (CAS 1639-43-6) is a common analytical challenge.[1] As a Senior Scientist, one must rely on specific spectroscopic signatures rather than retention time alone.

NMR Spectroscopy Strategy

-

1H-NMR (Chloroform-d):

-

C17-H Resonance: In the parent androstenediol, the 17

-proton appears around -

C3-H Resonance: Remains relatively unchanged (

3.5 ppm multiplet) compared to the parent, confirming the free hydroxyl at position 3.[1] -

Acetate Methyl: A sharp singlet at

2.05 ppm integrates to 3 protons.

-

Mass Spectrometry (GC-MS/LC-MS)

-

Fragmentation Pattern: The loss of acetic acid (M-60) is a characteristic fragmentation pathway.[1]

-

Differentiation: The 17-acetate typically exhibits a distinct McLafferty rearrangement ion or specific D-ring fragmentation that differs in intensity from the A-ring fragmentation seen in the 3-acetate.[1]

Synthesis & Production Workflow

Direct acetylation of androstenediol yields a mixture of 3-acetate, 17-acetate, and diacetate, with the 3-acetate often favored kinetically.[1] To synthesize CAS 5937-72-4 with high purity, a protection-deprotection strategy is required to ensure regiospecificity.[1]

The Protocol:

-

Starting Material: 5-Androstene-3

,17 -

Protection: Selective silylation of the less hindered 3

-hydroxyl using TBDMS-Cl (tert-Butyldimethylsilyl chloride).[1] -

Esterification: Acetylation of the remaining 17

-hydroxyl using Acetic Anhydride ( -

Deprotection: Removal of the 3-silyl group using TBAF (Tetra-n-butylammonium fluoride) or mild acid hydrolysis to yield the free 3-OH.[1]

Figure 1: Regioselective Synthesis Pathway

Caption: Regioselective synthesis ensuring esterification occurs exclusively at the C17 position via transient C3 protection.

Biological & Metabolic Context

In a research setting, understanding the metabolic fate of Androstenediol 17-acetate is crucial for interpreting in vivo data. The compound acts as a "pro-drug" or precursor. The 17-acetate group protects the D-ring from immediate glucuronidation, potentially extending the half-life before hydrolysis occurs.[1]

Key Metabolic Transformations:

-

Hydrolysis: Carboxylesterases cleave the 17-acetate group, liberating free Androstenediol.

-

Conversion: Free Androstenediol is a substrate for 3

-Hydroxysteroid Dehydrogenase (3

Figure 2: Metabolic Activation Pathway

Caption: Metabolic hydrolysis of the 17-acetate ester leading to androgenic activation via the 3

Handling, Stability, and Safety

Storage Protocol:

-

Temperature: Store at -20°C for long-term stability.

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) to prevent moisture-induced hydrolysis of the ester bond.[1]

-

Solvent Stability: Stable in DMSO or Ethanol for up to 3 months at -80°C. Avoid aqueous solutions for storage.[1]

Safety Considerations:

-

Hazard Class: Androgens are potential reproductive toxins. Handle inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]

References

-

CAS Common Chemistry. (n.d.).[2] Androstenediol 17-acetate (CAS RN: 5937-72-4).[1][2][4] American Chemical Society.[2] Retrieved from [Link][1][2][4]

-

PubChem. (2025).[4][5] Androstenediol 17-acetate (CID 22790941).[1][7][4] National Center for Biotechnology Information. Retrieved from [Link]

-

DrugFuture. (n.d.). Androstenediol Properties and Derivatives. Retrieved from [Link][1]

Sources

- 1. CAS 2099-26-5: androst-5-ene-(3β,17β)-diyl diacetate [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Androstenediol diacetate - Wikipedia [en.wikipedia.org]

- 4. Androstenediol 17-acetate | C21H32O3 | CID 22790941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Androstenediol | C19H30O2 | CID 10634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-ANDROSTEN-3β, 17β-DIOL 3-ACETATE, 17-BENZOATE | Steraloids Inc. [steraloids.com]

- 7. Androstenediol 17β-acetate - Wikipedia [en.wikipedia.org]

Toxicological Profiling of Androstenediol 17-Acetate: A Comprehensive Literature Review and Mechanistic Guide

Executive Summary

As the landscape of synthetic prohormones and anabolic-androgenic steroids (AAS) evolves, understanding the precise pharmacokinetic and toxicological profiles of esterified derivatives is critical for drug development and safety assessment. Androstenediol 17-acetate (CAS: 5937-72-4) is a synthetic AAS and a specific C17β acetate ester of 5-androstenediol[1]. While never formally marketed as a pharmaceutical, its structural characteristics provide a foundational model for understanding how esterification alters the bioavailability, hepatic strain, and endocrine disruption potential of prohormones.

Drawing upon my experience as a Senior Application Scientist in steroidal toxicology, this whitepaper synthesizes the mechanistic pathways of androstenediol 17-acetate, detailing its biotransformation, downstream organ toxicity, and the self-validating experimental protocols required to accurately quantify its safety profile.

Chemical Identity & Pharmacokinetic Biotransformation

Androstenediol 17-acetate is structurally defined as[(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[1]. The addition of the acetate ester at the C17 position is a deliberate chemical modification designed to increase the molecule's lipophilicity.

Mechanistic Causality: In vivo, this esterification delays immediate hepatic clearance during first-pass metabolism compared to unesterified androstenediol. However, the prodrug is rapidly cleaved by ubiquitous serum and hepatic esterases, liberating the active prohormone, 5-androstenediol. This active metabolite is subsequently converted by 3β-hydroxysteroid dehydrogenase (3β-HSD) into testosterone, which can further aromatize into estradiol[2]. This uncontrolled enzymatic cascade is the primary driver of its systemic toxicity.

Metabolic conversion of Androstenediol 17-acetate and downstream toxicological pathways.

Mechanistic Toxicology of Androstenediol Esters

Hepatic Strain and Cholestasis

Unlike 17α-alkylated steroids (e.g., stanozolol), which are notoriously hepatotoxic due to their resistance to hepatic degradation[3], esterified prohormones like androstenediol 17-acetate present a different mechanism of liver injury. The sheer volume of the compound processed during first-pass metabolism induces significant hepatic strain, frequently resulting in 4[4]. This restriction of bile flow is marked by acute elevations in Gamma-Glutamyl Transferase (GGT), which serves as a more reliable biomarker for AAS-induced liver abnormalities than AST or ALT alone[4]. Severe cases of AAS abuse have also been linked to peliosis hepatis (blood-filled hepatic cysts) and hepatic adenomas[3].

Cardiovascular Hypertrophy and Lipid Alteration

The cardiovascular toxicity of androstenediol derivatives is driven by the alteration of hepatic lipase activity. The exogenous androgen load upregulates hepatic lipase, which accelerates the degradation of High-Density Lipoprotein (HDL) while simultaneously elevating Low-Density Lipoprotein (LDL)[5]. This highly atherogenic lipid profile is compounded by direct androgenic signaling in myocardial tissue, which can lead to left ventricular hypertrophy, endothelial dysfunction, and an increased risk of thrombotic events[5].

Endocrine Disruption and HPTA Suppression

The introduction of exogenous androstenediol 17-acetate triggers a profound negative feedback loop within the Hypothalamic-Pituitary-Testicular Axis (HPTA). The hypothalamus detects the synthetic androgen surge and halts the secretion of Gonadotropin-Releasing Hormone (GnRH), subsequently crashing Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) levels[2]. Furthermore, the peripheral aromatization of the testosterone byproduct into estradiol leads to estrogenic toxicities, most notably gynecomastia and water retention[2].

Quantitative Toxicological Endpoints

To standardize the safety assessment of androstenediol esters, the following quantitative biomarkers must be monitored. These metrics provide a direct readout of the mechanistic damage described above.

Table 1: Quantitative Toxicological Endpoints and Biomarkers for Androstenediol Esters

| Biomarker | Physiological Role | Normal Range (Human) | AAS-Induced Shift | Mechanistic Cause |

| Gamma-Glutamyl Transferase (GGT) | Bile duct enzyme | 9–48 U/L | >100 U/L | Cholestatic strain and bile flow restriction[4]. |

| Alanine Aminotransferase (ALT) | Hepatic enzyme | 7–56 U/L | >150 U/L | Hepatocellular membrane damage due to toxic metabolites[4]. |

| High-Density Lipoprotein (HDL) | Reverse cholesterol transport | >40 mg/dL | <25 mg/dL | Hepatic lipase upregulation, accelerating HDL degradation[5]. |

| Luteinizing Hormone (LH) | Gonadal stimulation | 1.8–8.6 IU/L | <1.0 IU/L | Negative feedback on the hypothalamus/pituitary by exogenous androgens[2]. |

| Estradiol (E2) | Estrogenic signaling | 10–40 pg/mL | >60 pg/mL | Peripheral aromatization of androstenediol to estrogens[2]. |

Self-Validating Experimental Protocols

To rigorously evaluate the toxicity of androstenediol 17-acetate, I have designed two self-validating experimental workflows. These protocols are engineered to ensure internal data consistency, eliminating false positives through multiplexed causality checks.

Protocol A: In Vitro Hepatic High-Content Screening

Causality & Design Logic: We utilize HepG2 cells rather than primary human hepatocytes for the initial high-throughput screen. While primary cells offer superior metabolic fidelity, HepG2 retains sufficient basal CYP450 and esterase activity to metabolize the 17-acetate ester while providing a stable, immortalized baseline. This stability is critical for establishing a self-validating system where reactive oxygen species (ROS) and mitochondrial membrane depolarization can be measured without the batch-to-batch noise inherent to primary cells. The inclusion of Hoechst 33342 (nuclear), DCFDA (ROS), and TMRE (mitochondrial potential) creates a multiplexed, self-correcting dataset: a drop in TMRE must correlate with an increase in DCFDA to validate oxidative stress prior to nuclear condensation (apoptosis).

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at

cells/well. Incubate for 24 hours at 37°C, 5% CO2. -

Compound Preparation: Dissolve androstenediol 17-acetate in DMSO (final DMSO concentration <0.1%). Prepare a serial dilution ranging from 0.1 μM to 100 μM.

-

Exposure: Treat the cells with the compound dilutions for 48 hours. Include a vehicle control (0.1% DMSO) and a positive hepatotoxic control (e.g., Chlorpromazine).

-

Multiplex Staining: Wash cells with PBS. Add a staining cocktail containing 1 μg/mL Hoechst 33342, 5 μM DCFDA, and 100 nM TMRE. Incubate in the dark for 30 minutes.

-

High-Content Imaging: Image the plates using an automated confocal microscope (e.g., PerkinElmer Opera Phenix). Capture at least 4 fields per well.

-

Algorithmic Analysis: Quantify nuclear size (Hoechst), cytosolic fluorescence intensity (DCFDA for ROS), and mitochondrial fluorescence (TMRE). Flag any well where TMRE reduction occurs without DCFDA elevation as an imaging artifact.

High-content screening workflow for assessing AAS-induced hepatotoxicity in vitro.

Protocol B: In Vivo Endocrine & Cardiovascular Profiling

Causality & Design Logic: To assess the systemic endocrine disruption of androstenediol 17-acetate, we employ an intact adult male Wistar rat model rather than a castrated model. The intact model serves as a self-validating system for HPTA suppression; the exogenous androgenic load will trigger a negative feedback loop, measurably suppressing endogenous LH and FSH. If serum testosterone rises but LH remains stable, the dose is sub-threshold or the ester is failing to cleave. The 14-day subcutaneous administration is specifically chosen because the 17-acetate group delays systemic clearance, requiring a sustained dosing period to achieve steady-state pharmacokinetics.

Step-by-Step Methodology:

-

Acclimation: Acclimate 8-week-old male Wistar rats for 7 days under standard 12h light/dark cycles.

-

Dosing Regimen: Divide into control (vehicle: sesame oil) and treatment groups (10 mg/kg/day androstenediol 17-acetate). Administer via subcutaneous injection for 14 consecutive days.

-

In-Life Monitoring: Monitor daily body weight and perform weekly tail-cuff plethysmography to assess hypertension (cardiovascular strain).

-

Terminal Blood Collection: At day 15, euthanize via CO2 asphyxiation. Collect trunk blood.

-

Serum Biomarker Analysis: Centrifuge blood to isolate serum. Perform ELISA for LH, FSH, total testosterone, and estradiol. Perform a lipid panel (HDL/LDL) and liver enzyme panel (GGT/ALT).

-

Histopathology: Harvest the liver and heart. Fix in 10% formalin, section, and stain with Hematoxylin & Eosin (H&E) to assess left ventricular hypertrophy and hepatocellular cholestasis.

References

-

Androstenediol 17-acetate | C21H32O3 | CID 22790941 - PubChem - NIH - nih.gov: 1

-

Cardiovascular toxicities of performance-enhancing substances in sports - PubMed - nih.gov: 5

-

Adverse Health Consequences of Performance-Enhancing Drugs: An Endocrine Society Scientific Statement - oup.com: 3

-

Abuse of Anabolic-Androgenic Steroids as a Social Phenomenon and Medical Problem - mdpi.com: 2

-

Cholestasis Due to Ingestion of Probably Adulterated Health Supplements: A Case Report - hilarispublisher.com: 4

Sources

- 1. Androstenediol 17-acetate | C21H32O3 | CID 22790941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Abuse of Anabolic-Androgenic Steroids as a Social Phenomenon and Medical Problem—Its Potential Negative Impact on Reproductive Health Based on 50 Years of Case Report Analysis | MDPI [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Cardiovascular toxicities of performance-enhancing substances in sports - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis and Intracrine Regulation of Androstenediol Fatty Acid Esters in Human Tissue

Executive Summary

The intracrine metabolism of sex steroids in peripheral human tissues—such as the breast, prostate, and adipose tissue—relies heavily on the formation of lipoidal derivatives. Among these, the long-chain fatty acid esters of 5-androstene-3β,17β-diol (5-androstenediol or 5-AED) serve as a critical, biologically inert reservoir. By sequestering 5-AED as hydrophobic esters, tissues can protect the steroid from rapid clearance and sulfurylation, allowing for a steady, localized release of active hormones upon hydrolysis.

As a Senior Application Scientist, I have structured this technical guide to dissect the enzymatic machinery driving this esterification, the regiospecificity of the involved acyltransferases, and the self-validating experimental protocols required to accurately isolate and characterize these positional isomers without introducing artifactual errors.

Enzymatic Machinery and Regiospecificity

The biosynthesis of 5-AED esters is governed by two distinct classes of acyltransferases, compartmentalized by their physiological roles and demonstrating strict regiospecificity[1][2].

-

Intracellular Esterification (Tissue-Level): In tissues such as human breast tumors (e.g., ZR-75-1 cell lines), esterification is driven by Acyl-CoA:cholesterol acyltransferase (ACAT) , predominantly localized in the microsomes[1]. ACAT utilizes Acyl-CoA as a fatty acid donor. While it can esterify 5-AED at both the 3β- and 17β-hydroxyl positions to form monoesters and diesters, the 17β-monoester is the major product[1][3].

-

Extracellular Esterification (Circulatory): In the bloodstream, esterification is catalyzed by Lecithin:cholesterol acyltransferase (LCAT) , an enzyme associated with high-density lipoproteins (HDL). LCAT utilizes phosphatidylcholine as the acyl donor and exhibits absolute specificity for the 3β-hydroxyl group of Δ5-3β-hydroxysteroids. Consequently, LCAT produces only the 5-AED 3β-monoester; no 17β-ester is formed[2].

Table 1: Comparative Regiospecificity of 5-AED Esterification Enzymes

| Enzyme System | Primary Localization | Acyl Donor | 5-AED Esterification Site | Biological Function |

| ACAT (SOAT) | Intracellular (Microsomes of Breast/Prostate/Adipose) | Acyl-CoA | 17β-OH (Major)3β-OH (Minor)3β,17β (Diesters) | Creates an intracellular depot of inert pro-hormones, preventing rapid diffusion or sulfurylation[3]. |

| LCAT | Extracellular (Blood plasma / HDL) | Phosphatidylcholine | 3β-OH (Exclusive) | Facilitates the transport of lipoidal steroid derivatives through the circulatory system[2]. |